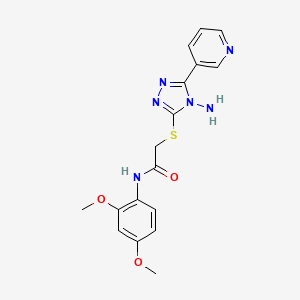
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole compounds are recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms that contributes to the compound's biological activity.
- Thioether Linkage : Provides unique reactivity and enhances interaction with biological targets.
- Acetamide Moiety : Imparts solubility and stability.
The compound's IUPAC name is significant for understanding its chemical behavior and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interfere with cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical biochemical pathways.
- Receptor Interaction : It may bind to receptors, altering signaling pathways that lead to therapeutic effects.
- Neuroprotective Effects : Recent studies suggest that compounds with similar structures can inhibit alpha-synuclein aggregation, which is relevant in neurodegenerative diseases such as Parkinson's disease .
Biological Activity Overview
The biological activities associated with triazole derivatives like this compound include:
| Activity Type | Description |
|---|---|
| Antifungal | Inhibits fungal growth by interfering with ergosterol synthesis. |
| Antibacterial | Disrupts bacterial cell wall synthesis or function. |
| Neuroprotective | Protects neurons from degeneration by inhibiting protein aggregation. |
| Anticancer | Induces apoptosis in cancer cells through various signaling pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
-
Neuroprotective Agents : A study highlighted the efficacy of a related triazole compound in preventing neurodegeneration in a Parkinson's disease model by reducing alpha-synuclein aggregation and improving motor function in treated mice .
- Key Findings :
- Increased levels of tyrosine hydroxylase (TH) in the midbrain.
- Significant reduction in alpha-synuclein expression post-treatment.
- Key Findings :
-
Enzyme Inhibition Studies : Research indicates that triazole derivatives can inhibit specific enzymes such as kinases and proteases involved in tumor progression .
- Mechanism : Binding affinity studies suggest that these compounds can effectively compete with natural substrates for active sites on target enzymes.
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-12-5-6-13(14(8-12)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSERPJDRIVETGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














